molecular formula C3H7NO2 B039074 Beta-alanine 13C3,15N CAS No. 285978-07-6

Beta-alanine 13C3,15N

Cat. No. B039074
CAS RN: 285978-07-6
M. Wt: 93.065 g/mol
InChI Key: UCMIRNVEIXFBKS-JCDJMFQYSA-N
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Description

Beta-alanine 13C3,15N is a non-canonical amino acid that is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . This labeled compound also functions as a substrate in chemical synthesis . The molecular formula of Beta-alanine 13C3,15N is C3H7NO2 .


Synthesis Analysis

Beta-alanine 13C3,15N is synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food . The synthesis of Beta-alanine 13C3,15N through the aspartic acid pathway is simple and efficient, and it is the main pathway adopted by researchers to produce Beta-alanine 13C3,15N by enzymatic and whole-cell catalytic methods .


Molecular Structure Analysis

The IUPAC name of Beta-alanine 13C3,15N is 3- ( 15 N)azanyl (1,2,3- 13 C 3 )propanoic acid . The InChI of Beta-alanine 13C3,15N is InChI=1S/C3H7NO2/c4-2-1-3 (5)6/h1-2,4H2, (H,5,6)/i1+1,2+1,3+1,4+1 .


Chemical Reactions Analysis

Beta-alanine 13C3,15N is a non-canonical amino acid that is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . This labeled compound also functions as a substrate in chemical synthesis .


Physical And Chemical Properties Analysis

The molecular weight of Beta-alanine 13C3,15N is 93.065 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of Beta-alanine 13C3,15N is 93.05477787 g/mol .

Scientific Research Applications

Quantification Measurements

This compound is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . It helps in accurately determining the concentration of other substances within a sample.

Chemical Synthesis

Beta-alanine 13C3,15N also functions as a substrate in chemical synthesis . The labeled atoms allow for the tracking of the compound throughout the reaction, providing valuable information about the reaction mechanism.

Mechanism of Action

Target of Action

Beta-alanine 13C3,15N, also known as 2-Carboxyethylamine-13C3,15N or 3-Aminopropanoic acid-13C3,15N, is a non-essential amino acid . Its primary target is the carnosine synthesis pathway in cells . Carnosine is a dipeptide molecule that plays a crucial role in muscle endurance, preventing muscle fatigue, and maintaining acid-base balance during high-intensity exercise .

Mode of Action

Beta-alanine 13C3,15N is metabolized into carnosine in cells . This conversion involves the enzyme carnosine synthase, which combines beta-alanine with histidine to form carnosine . As a result, the concentration of carnosine in muscle cells increases, enhancing the cells’ ability to buffer protons and delay the onset of muscle fatigue .

Biochemical Pathways

The primary biochemical pathway affected by Beta-alanine 13C3,15N is the carnosine synthesis pathway . By increasing the availability of beta-alanine, the rate of carnosine synthesis is enhanced . Carnosine then acts as a buffer in muscle cells, neutralizing the hydrogen ions produced during high-intensity exercise and helping to maintain the pH balance within the cells .

Pharmacokinetics

The pharmacokinetics of Beta-alanine 13C3,15N involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Beta-alanine is rapidly absorbed and distributed to various tissues, including skeletal muscle . It is then metabolized into carnosine, which can be stored in cells for later use . Any unmetabolized Beta-alanine or breakdown products of carnosine are excreted in the urine .

Result of Action

The primary result of Beta-alanine 13C3,15N action is an increase in intracellular carnosine concentrations . This increase enhances the muscle’s buffering capacity, delaying the onset of fatigue during high-intensity exercise . It may also have antioxidant and anti-aging effects .

Action Environment

The action of Beta-alanine 13C3,15N can be influenced by various environmental factors. For instance, the rate of carnosine synthesis may be affected by the availability of histidine, the other substrate required for carnosine synthesis . Additionally, factors such as diet, exercise intensity, and individual metabolic rates can influence the effectiveness and stability of Beta-alanine supplementation .

Safety and Hazards

Beta-alanine 13C3,15N may be harmful if inhaled and may cause respiratory irritation . It may also be harmful in contact with skin and may cause skin irritation . It may cause eye irritation and may be harmful if swallowed .

Future Directions

Beta-alanine 13C3,15N is a non-canonical amino acid that is commonly used as an internal standard in stable isotope dilution assays for quantification measurements . This labeled compound also functions as a substrate in chemical synthesis . Therefore, it has a strong potential for future research and applications in various fields.

properties

IUPAC Name

3-(15N)azanyl(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMIRNVEIXFBKS-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][15NH2])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583981
Record name beta-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.065 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beta-alanine 13C3,15N

CAS RN

285978-07-6
Record name beta-(~13~C_3_,~15~N)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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Synthesis routes and methods II

Procedure details

Briefly the instant process is based on the discovery that the hydrolysis of beta-amino propionitrile with aqueous potassium hydroxide followed by sulfuric acid conversion of the potassium salt of beta alanine produces free beta alanine and insoluble potassium sulfate, the entrained portions of which, amounting to about 10% by weight, do not interfere with the subsequent conversion to calcium beta alanate, provided essentially anhydrous conditions are maintained. And, quite unexpectedly the presence of the potassium sulfate impurities does not interfere with the subsequent reaction of the pantoyl lactone to produce relatively pure calcium pantothenate (dl). Furthermore, the reactions are carried out using ordinary stainless steel or steel equipment, using inexpensive materials and no complicated purification or resin treatment steps are necessary.
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Synthesis routes and methods III

Procedure details

In 10 ml of water, 226 mg (1 m.mol) of carnosine and 84 mg (1 m.mol) of sodium hydrogen carbonate were dissolved. The resultant solution and a solution of 380 mg (1 m.mol) of the N-hydroxysuccinimide ester of oleic acid of high purity obtained in Reference Example in 10 ml of tetrahydroxyfuran added thereto were stirred at normal room temperature with a magnetic stirrer and thus left reacting with each other for 15 hours. From the resultant reaction solution, about 200 mg of N-oleoyl-carnosine of high purity was obtained by acidifying the reaction solution with 6N hydrochloric acid, extracting the acidified reaction product from ethyl acetate, and repeatedly subjecting the extract to a treatment for crystallization with hexane/ethyl acetate (4:1 v/v). This N-oleoyl-carnosine was analyzed by IR, , 1H-NMR and 13C-NMR. In the infrared spectrum, the absorption peaks, region of 2,920 cm-1 and 2,830 cm-1 (CH expansion), originating in oleic acid and the absorption peaks, 1,650 to 1,400 cm-1 (C=C, C=N expansion), originating in imidazole were discernible. Further, a marked decrease was found in the peak, 1,4580 cm-1 (NH deformation), prominent in the chart of carnosine. In the 1H-NMR spectrum, a chemical shift of the C9, C10 cis-form proton in the magnitude of 5.30 ppm originating in oleic acid was discernible. The integral ratio implied the presence of an amide bond between an oleic acid and a carnosine. From the --COOH of oleic acid, the magnitude of chemical shift of the proton of carbon at the alpha position was found to have shifted from 2.30 ppm to 2.00 ppm and that of chemical shift of the proton of carbon at the beta position was found to have shifted from 1.60 ppm to 1.45 ppm. In the 13C-NMR spectrum, the magnitude of chemical shift of the carbon of --COOH of oleic acid was found to have shifted from 180.40 ppm to 170.59 ppm. These results indicate that the oleic acid formed an amide bond with the beta-alanine residue of carnosine. The infrared absorption spectrum is shown in FIG. 1.
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tetrahydroxyfuran
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Beta-alanine 13C3,15N
Reactant of Route 2
Beta-alanine 13C3,15N
Reactant of Route 3
Beta-alanine 13C3,15N
Reactant of Route 4
Beta-alanine 13C3,15N
Reactant of Route 5
Beta-alanine 13C3,15N
Reactant of Route 6
Beta-alanine 13C3,15N

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